N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features both benzofuran and furan moieties Benzofuran and furan are heterocyclic compounds known for their significant biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzofuran and furan intermediates, followed by their coupling through an oxalamide linkage.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via a cyclization reaction of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.
Preparation of Furan Intermediate: The furan moiety can be synthesized through the cyclization of a suitable precursor such as 2-furylcarbinol.
Coupling Reaction: The benzofuran and furan intermediates are then coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Alkylated derivatives
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and organic electronic devices.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzofuran and furan moieties can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their diverse biological activities.
Furan derivatives: Compounds containing the furan ring, also known for their biological and industrial applications.
Oxalamide derivatives: Compounds featuring the oxalamide linkage, used in various chemical and pharmaceutical applications.
Uniqueness
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the combination of benzofuran and furan moieties linked through an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-16(15-9-12-5-2-3-7-14(12)25-15)11-20-18(22)17(21)19-10-13-6-4-8-24-13/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKBHKKFXZRPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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